3-Amino-2-phenylpyridine
Overview
Description
3-Amino-2-phenylpyridine is a compound of interest in various fields of chemistry and pharmacology due to its potential as an intermediate in the synthesis of more complex molecules. While the provided data does not directly discuss 3-amino-2-phenylpyridine, it does include information on closely related compounds and their synthesis, properties, and applications, which can be informative for understanding the chemistry of 3-amino-2-phenylpyridine.
Synthesis Analysis
The synthesis of related compounds such as 2-phenyl-3-aminopyridine has been described using an efficient and cost-effective method starting from 2-chloro-3-aminopyridine, involving in situ protection with benzaldehyde followed by Suzuki coupling and acid hydrolysis . Additionally, the synthesis of 3-amino-4-phenylpyridine derivatives has been reported, where 3-pivaloylaminopyridines were lithiated and reacted with iodine, followed by cross-coupling with phenylboronic acids . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 3-amino-2-phenylpyridine.
Molecular Structure Analysis
The molecular structure of related bipyridine compounds has been studied, revealing that the pyridyl rings can be almost coplanar due to intramolecular hydrogen bonding . This information suggests that 3-amino-2-phenylpyridine may also exhibit specific conformational features due to similar intramolecular interactions.
Chemical Reactions Analysis
The reactivity of aminopyridines is highlighted by their use in various chemical reactions. For instance, 2-aminopyridine derivatives are known for their role in the synthesis of diverse biological molecules and can be used to produce single products with minimal side reactions . The chemical reactivity of 3-amino-2-phenylpyridine would likely be influenced by the presence of both the amino and phenyl groups, which could participate in various chemical transformations.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-amino-2-phenylpyridine are not provided, the properties of similar compounds can offer some insights. For example, 2-amino-3-phenylpyrazine shows strong fluorescence under various pH conditions and can be analyzed by HPLC and HPCE techniques . This suggests that 3-amino-2-phenylpyridine may also exhibit fluorescence and be amenable to chromatographic analysis. Additionally, the solubility, stability, and reactivity of 3-amino-2-phenylpyridine would be influenced by its functional groups and molecular structure.
Scientific Research Applications
Insecticidal Activity
- Application Summary : 2-Phenylpyridine derivatives have been found to have high insecticidal activity against pests such as Mythimna separata, Aphis craccivora Koch, and Tetranychus cinnabarinus .
- Methods of Application : A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesized with Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The reaction conditions in each step are mild, and the product is easy to separate (yield is about 85%) .
- Results : The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata .
Luminescent Material in Electroluminescent Devices
- Application Summary : The fac-Ir (ppy)3 complex, where ppy denotes 2-phenylpyridine, is a well-known luminescent metal complex with a high quantum yield .
- Methods of Application : The study examined differences in the electronic structures and optical properties among several substituted fac-Ir (ppy)3 derivatives using density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations .
- Results : The study presented rational design guidelines for absorption and emission color tuning by modifying the species of substituents and their substitution positions .
Synthesis of Arylpyridine Derivatives
- Application Summary : 3-Amino-2-phenylpyridine is used as a building block in the synthesis of arylpyridine derivatives .
- Methods of Application : The compound can be prepared using palladium charcoal-catalyzed Suzuki-Miyaura coupling using halopyridinamine and phenylboronic acid as starting materials .
- Results : The synthesis of 3-Amino-2-phenylpyridine from 2,4,6-Triphenylboroxin and 2-Chloro-3-pyridinamine is a common procedure .
Fire Extinguishing Agent
- Application Summary : 3-Amino-2-phenylpyridine can be used in fire extinguishing agents .
- Methods of Application : It can be used in dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguishing systems .
- Results : The use of 3-Amino-2-phenylpyridine in fire extinguishing agents can help control and extinguish fires effectively .
pH Responsive Luminescent Material
- Application Summary : Certain Ir(III) complexes that contain a pyridine ring on the 2-phenylpyridine ligand, similar to 3-Amino-2-phenylpyridine, have been found to exhibit a pH-dependent change in the color of the emitted radiation .
- Methods of Application : The study examined the photochemical properties of these complexes and found that the protonation of three pyridyl groups causes a significant red-shift in the emission wavelength .
Synthesis of 2-Alkylated Pyridine Derivatives
- Application Summary : 3-Amino-2-phenylpyridine can be used in the synthesis of 2-alkylated pyridine derivatives .
- Methods of Application : The synthesis can be achieved via C-H addition to olefins using cationic half-sandwich rare-earth catalysts .
- Results : A wide range of pyridine and olefin substrates including α-olefins, styrenes, and conjugated dienes are compatible with the catalysts .
Safety And Hazards
When handling 3-Amino-2-phenylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
2-phenylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHJCITVHCRQRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376448 | |
Record name | 3-Amino-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-phenylpyridine | |
CAS RN |
101601-80-3 | |
Record name | 3-Amino-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-phenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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